molecular formula C12H18O5 B13755773 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol CAS No. 7271-80-9

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol

Cat. No.: B13755773
CAS No.: 7271-80-9
M. Wt: 242.27 g/mol
InChI Key: AAQFEENIXHFFDP-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with methanol in the presence of an acid catalyst.

    Attachment of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Final assembly: The final step involves the coupling of the intermediate products under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) in an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce simpler alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its therapeutic properties and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-2-[(2-ethoxyphenoxy)methyl]propane-1,3-diol: Similar structure with an ethoxy group instead of a methoxy group.

    2-(Hydroxymethyl)-2-[(2-chlorophenoxy)methyl]propane-1,3-diol: Contains a chlorophenoxy group instead of a methoxy group.

Uniqueness

2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol is unique due to its specific functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

7271-80-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol

InChI

InChI=1S/C12H18O5/c1-16-10-4-2-3-5-11(10)17-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3

InChI Key

AAQFEENIXHFFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CO)(CO)CO

Origin of Product

United States

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